molecular formula C13H7Cl2N3O3S B12875493 Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- CAS No. 53341-28-9

Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)-

Cat. No.: B12875493
CAS No.: 53341-28-9
M. Wt: 356.2 g/mol
InChI Key: JTTDESDEXXVYGM-UHFFFAOYSA-N
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Description

Systematic Breakdown:

  • Parent structure : Quinoline (C₉H₇N), with nitrogen at position 1.
  • Substituents :
    • Chlorine atoms at positions 5 and 7.
    • Methyl group at position 2.
    • A thiazole-derived substituent at position 8, specifically a 5-nitro-2-thiazolyloxy group.

The thiazolyloxy group is further described as a thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3) bearing a nitro group (-NO₂) at position 5. The oxygen atom bridges the thiazole ring to the quinoline core via an ether linkage.

Component Position Description
Quinoline core - Benzene fused to pyridine
Chlorine 5, 7 Electron-withdrawing substituents
Methyl 2 Alkyl group influencing steric bulk
Thiazolyloxy 8 Heterocyclic ether substituent
Nitro (on thiazole) 5 Electron-deficient functional group

This naming convention ensures unambiguous identification, distinguishing it from simpler quinoline derivatives such as 6-bromo-2-methyl-8-nitroquinoline .

Molecular Geometry and Conformational Analysis

The molecular geometry of 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)quinoline is influenced by steric and electronic interactions between its substituents. While crystallographic data for this specific compound is not publicly available , general principles of quinoline derivatives provide insights.

Key Geometrical Features:

  • Quinoline Core : The bicyclic system adopts a nearly planar conformation, with slight puckering due to steric interactions between substituents.
  • Chlorine Substituents : The 5- and 7-chloro groups project orthogonally from the quinoline plane, minimizing steric clash.
  • Thiazolyloxy Group : The thiazole ring is likely tilted relative to the quinoline plane to reduce repulsion between the nitro group and adjacent chlorine atoms.

Computational models of analogous compounds, such as 6-bromo-4-chloro-7-fluoro-3-nitroquinoline, suggest that nitro groups introduce torsional strain in crowded environments . In this compound, the 5-nitrothiazolyloxy group may adopt a conformation where the nitro group is oriented away from the methyl group at position 2.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallography remains the gold standard for resolving molecular structures, but no published data exists for this compound . However, related quinoline derivatives exhibit characteristic patterns:

  • Quinoline Ring : Bond lengths between carbon and nitrogen atoms in the pyridine moiety typically range from 1.33–1.35 Å.
  • Halogen Bonds : Chlorine atoms in 5- and 7-positions form C-Cl bonds of approximately 1.74 Å, consistent with electron-deficient aromatic systems.
  • Nitro Group Geometry : In thiazole rings, nitro groups adopt a planar configuration with O-N-O bond angles near 125° .

The absence of crystallographic data underscores the need for targeted studies to validate theoretical models.

Comparative Analysis with Related Quinoline Derivatives

This compound belongs to a broader class of halogenated nitroquinolines, which are studied for their electronic and bioactive properties.

Structural Comparisons:

Compound Substituents Key Differences
6-Bromo-2-methyl-8-nitroquinoline Br (6), CH₃ (2), NO₂ (8) Bromine vs. chlorine; nitro position
5,7-Dichloro-2-methyl-8-nitroquinoline Cl (5,7), CH₃ (2), NO₂ (8) Nitro directly on quinoline vs. thiazole
8-(Thiazol-2-yloxy)quinoline Thiazolyloxy (8) Lack of nitro and chlorine substituents

Electronic Effects:

  • The 5-nitrothiazolyloxy group enhances electron-withdrawing character compared to simpler alkoxy substituents, potentially altering reactivity in cross-coupling reactions.
  • Dichloro substitution at positions 5 and 7 increases aromatic electrophilicity, a trait exploited in catalysis and drug design .

Properties

CAS No.

53341-28-9

Molecular Formula

C13H7Cl2N3O3S

Molecular Weight

356.2 g/mol

IUPAC Name

2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-5-nitro-1,3-thiazole

InChI

InChI=1S/C13H7Cl2N3O3S/c1-6-2-3-7-8(14)4-9(15)12(11(7)17-6)21-13-16-5-10(22-13)18(19)20/h2-5H,1H3

InChI Key

JTTDESDEXXVYGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC3=NC=C(S3)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5,7-Dichloro-8-hydroxyquinoline Intermediate

  • The starting material 8-hydroxyquinoline undergoes selective chlorination at positions 5 and 7 to yield 5,7-dichloro-8-hydroxyquinoline.
  • A preferred industrial method involves chlorinating 8-hydroxyquinoline dissolved in chloroform with an excess of chlorine gas in the presence of approximately 0.55% iodine by weight as a catalyst.
  • The reaction is maintained at 20–30 °C to control selectivity and avoid over-chlorination.
  • After chlorination, the chloroform solvent is removed by distillation with the addition of water, and the product is precipitated by adjusting the pH to about 2 with ammonium hydroxide.
  • The precipitate is filtered hot and washed with dilute sodium bisulfite solution and water to remove iodine residues.
  • This method achieves high yields (94–97%) and avoids the use of glacial acetic acid, which is costly to recover and can lead to catalyst contamination if antimony trichloride is used.
Step Reagents/Conditions Purpose Yield/Notes
Chlorination 8-hydroxyquinoline, Cl2 (excess), chloroform, 0.55% iodine catalyst, 20–30 °C Selective chlorination at 5,7-positions 94–97% yield
Workup Distillation with water, pH adjustment to 2 with NH4OH Precipitation of product High purity after washing

Methylation at Position 2

  • The 2-methyl group is introduced typically by methylation of the quinoline ring or by starting from a 2-methylquinoline derivative.
  • Specific methylation methods for this compound are less documented but generally involve alkylation reactions under controlled conditions to avoid side reactions.

Formation of the 8-((5-nitro-2-thiazolyl)oxy) Substituent

  • The key step involves the nucleophilic substitution of the 8-hydroxy group with a 5-nitro-2-thiazolyl moiety to form the ether linkage.
  • This is typically achieved by reacting 5,7-dichloro-2-methyl-8-hydroxyquinoline with a suitable 5-nitro-2-thiazolyl derivative under reflux in polar aprotic solvents such as dimethylformamide or ethanol.
  • Bases such as potassium carbonate or sodium hydride may be used to deprotonate the hydroxy group, facilitating nucleophilic attack on the thiazolyl electrophile.
  • Reaction progress is monitored by thin-layer chromatography (TLC) to optimize yield and purity.
  • Purification is commonly performed by chromatographic techniques or recrystallization.
Step Reagents/Conditions Purpose Notes
Nucleophilic substitution 5,7-dichloro-2-methyl-8-hydroxyquinoline, 5-nitro-2-thiazolyl halide, base (K2CO3/NaH), DMF or ethanol, reflux Formation of 8-oxy-thiazolyl ether Requires careful control of temperature and stoichiometry
  • The chlorination method using chloroform and iodine catalyst is superior to older methods using glacial acetic acid and antimony trichloride, as it reduces catalyst contamination and solvent loss, improving yield and purity.
  • The nucleophilic substitution step benefits from polar aprotic solvents and strong bases to enhance the nucleophilicity of the hydroxy group and facilitate ether bond formation.
  • Reaction conditions such as temperature, solvent choice, and base concentration are critical to minimize side reactions and maximize yield.
  • Purification by recrystallization or chromatography ensures removal of unreacted starting materials and by-products, achieving high purity suitable for biological applications.
Stage Starting Material Reagents/Conditions Product Yield/Remarks
1. Chlorination 8-hydroxyquinoline Cl2 (excess), chloroform, 0.55% iodine, 20–30 °C 5,7-dichloro-8-hydroxyquinoline 94–97%, high purity
2. Methylation 5,7-dichloro-8-hydroxyquinoline or 2-methylquinoline derivative Alkylation reagents (specifics vary) 5,7-dichloro-2-methyl-8-hydroxyquinoline Controlled conditions needed
3. Ether formation 5,7-dichloro-2-methyl-8-hydroxyquinoline 5-nitro-2-thiazolyl halide, base, DMF/ethanol, reflux Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- Purification by chromatography/recrystallization

The preparation of Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- involves a well-defined multi-step synthetic route starting from 8-hydroxyquinoline. The key improvements in the chlorination step using chloroform and iodine catalyst enhance yield and purity while minimizing environmental and economic costs. Subsequent methylation and nucleophilic substitution steps require careful optimization of reaction conditions to achieve the target compound with high purity. These methods are supported by diverse research findings and represent the current authoritative approaches for synthesizing this biologically significant quinoline derivative.

Sources:

  • PubChem CID 3041036 for compound structure and properties.
  • EvitaChem synthesis overview and reaction conditions for quinoline derivatives.
  • Patent US3560508A detailing improved chlorination process for 5,7-dichloro-8-hydroxyquinoline.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Various nucleophile-substituted quinoline derivatives.

Scientific Research Applications

Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also intercalate into DNA, disrupting its function and leading to cell death in certain types of cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Chloro-Substituted Quinolines

  • 5,7-Dichloro-8-hydroxyquinoline (CAS 773-76-2): Structure: Lacks the 5-nitrothiazole and methyl groups but shares the 5,7-dichloro and 8-substituted (hydroxy) framework. Properties: Exhibits antiseptic, antiamebic, and antifungal activities due to chelation capabilities of the hydroxyl group. The dichloro groups enhance lipophilicity and antimicrobial potency .

B. Thiazolyl-Substituted Quinolines

  • 4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline (CAS 1237745-88-8): Structure: Features a thiazole ring at the 2-position and methoxy/methyl groups. Properties: Predicted high density (1.35 g/cm³) and boiling point (510.6°C), suggesting thermal stability. The thiazole group may enhance binding to biological targets via π-π stacking .

C. Nitro-Substituted Heterocycles

  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT): Structure: Contains a nitro-furan-thiazole system. Properties: Known urinary bladder carcinogen in rats, metabolized via prostaglandin endoperoxide synthetase-mediated pathways. Nitro groups are critical for its bioactivation . Comparison: The target compound’s nitro-thiazole group may share similar metabolic activation pathways, necessitating toxicity evaluations for therapeutic applications .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) Key Substituents Lipophilicity (Predicted logP) Biological Activity
Target Compound ~367.7* 5,7-Cl; 2-Me; 8-(5-nitrothiazole) ~3.5 (estimated) Antimicrobial? Anticancer?†
5,7-Dichloro-8-hydroxyquinoline 214.05 5,7-Cl; 8-OH 2.8 Antiseptic, antiamebic
4-Chloro-2-(4-cyclopropyl-thiazole)-quinoline 330.83 4-Cl; 2-thiazole; 7-OMe; 8-Me 3.1 Not reported (structural analog)
FANFT 241.64 Nitrofuran-thiazole 1.2 Carcinogenic

*Calculated based on molecular formula. †Hypothesized based on structural features.

Q & A

Basic: What synthetic strategies are effective for introducing the 5-nitro-2-thiazolyloxy group into quinoline derivatives?

Methodological Answer:
The synthesis of quinoline derivatives with substituted thiazole groups typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, the 8-hydroxyquinoline scaffold can be functionalized via Mitsunobu conditions or Ullmann-type couplings to introduce heterocyclic substituents like 5-nitro-2-thiazolyloxy. In a related study, DABCO (1,4-diazabicyclo[2.2.2]octane) was used as a catalyst to promote regioselective substitutions on quinoline rings, yielding intermediates with azole groups (e.g., benzothiazole or triazole) . Key steps include:

  • Pre-functionalization : Activate the quinoline’s 8-position with a leaving group (e.g., chlorine or hydroxyl).
  • Coupling : React with 5-nitro-2-thiazolyl alcohol or its activated derivative (e.g., tosylate) under basic conditions.
  • Optimization : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) to enhance reaction efficiency.

Advanced: How does the electronic nature of the 5-nitrothiazole substituent influence the compound’s interaction with biological targets?

Methodological Answer:
The electron-withdrawing nitro group on the thiazole ring enhances electrophilicity, potentially improving binding to nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Computational studies (e.g., DFT or molecular docking) can model interactions between the nitro-thiazolyloxy group and targets like topoisomerases or kinases. For instance, methoxy and nitro substituents on quinolines have been shown to modulate π-π stacking and hydrogen-bonding interactions with DNA or proteins . Experimental validation involves:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing nitro with amino or methyl groups).
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes.

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chemical shifts for methyl at C2: δ ~2.5 ppm; thiazolyloxy protons: δ ~7.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity.
  • Mass Spectrometry (HRMS/ESI-MS) : Verify molecular weight (e.g., C₁₄H₁₀Cl₂N₃O₃S: expected [M+H]+ ~378.97).
  • UV-Vis Spectroscopy : Detect conjugation between quinoline and thiazole rings (λmax ~300–350 nm) .

Advanced: How can researchers resolve contradictions in reported biological activities of similar quinoline derivatives?

Methodological Answer:
Discrepancies in biological data (e.g., antitumor IC₅₀ values) may arise from variations in assay conditions or cell lines. To address this:

  • Standardized Protocols : Use established cell lines (e.g., MCF-7 for breast cancer) and replicate assays in triplicate .
  • Meta-Analysis : Compare data across studies while controlling for variables like incubation time or serum concentration.
  • Mechanistic Studies : Probe off-target effects (e.g., iron chelation in thiosemicarbazones vs. direct kinase inhibition) using gene knockout models or enzyme-specific inhibitors .

Basic: What in vitro assays are recommended for preliminary evaluation of antitumor activity?

Methodological Answer:

  • MTT Assay : Measure cytotoxicity against panels of cancer cell lines (e.g., MDA-MB-453, SMMC-7721) with 48–72 hr exposure .
  • Colony Formation Assay : Assess long-term proliferative inhibition.
  • Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G1/S or G2/M arrest.
  • Control Compounds : Include reference drugs (e.g., 5-FU or Gefitinib) for comparative IC₅₀ calculations .

Advanced: What computational methods are used to predict the binding affinity of this compound with enzymes like topoisomerases?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Simulate ligand-enzyme interactions using crystal structures (e.g., PDB: 1K4T for topoisomerase II). Focus on the nitro-thiazolyloxy group’s role in hydrogen bonding with catalytic residues .
  • Molecular Dynamics (MD) Simulations : Analyze stability of the ligand-protein complex over 100+ ns trajectories (e.g., GROMACS).
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific substituents .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hrs. Monitor degradation via HPLC .
  • Plasma Stability : Use human or murine plasma to simulate in vivo conditions. Quench reactions with acetonitrile and analyze by LC-MS.
  • Light/Temperature Stability : Store samples under accelerated conditions (40°C, 75% RH) and track decomposition .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Improve solubility via hydrochloride or sodium salts.
  • Lipid-Based Formulations : Use Cremophor EL or liposomes to enhance absorption.
  • Prodrug Design : Mask polar groups (e.g., hydroxyls) with acetyl or PEG moieties for passive diffusion .

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